N-(3-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
説明
N-(3-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide, also known as FP-1, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FP-1 belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties.
作用機序
The exact mechanism of action of N-(3-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide is not fully understood. However, it has been suggested that N-(3-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide inhibits the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, N-(3-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been shown to exhibit low toxicity and high selectivity towards cancer cells. It has been suggested that N-(3-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide may exert its anticancer effects through the modulation of various signaling pathways involved in cancer cell growth and survival. Furthermore, N-(3-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of other diseases such as rheumatoid arthritis and Alzheimer's disease.
実験室実験の利点と制限
One of the major advantages of N-(3-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide is its ease of synthesis and low toxicity, making it a promising candidate for further preclinical and clinical studies. However, one of the limitations of N-(3-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide is its poor solubility in water, which may limit its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of N-(3-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide. One potential avenue is the optimization of the synthesis method to improve the yield and purity of N-(3-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide and its potential therapeutic applications in other diseases. Furthermore, the development of novel formulations or delivery systems may overcome the solubility limitations of N-(3-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide and improve its bioavailability and efficacy. Overall, the potential therapeutic applications of N-(3-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide make it a promising candidate for further research and development.
科学的研究の応用
N-(3-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent activity against various cancer cell lines, including breast, lung, and colon cancer. N-(3-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has also been shown to inhibit the growth of drug-resistant cancer cells, making it a potential candidate for the development of new anticancer drugs.
特性
IUPAC Name |
N-(3-fluorophenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c18-15-2-1-3-16(12-15)20-17(23)22-10-8-21(9-11-22)13-14-4-6-19-7-5-14/h1-7,12H,8-11,13H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQHYNRMLOWWQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C(=O)NC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。